molecular formula C19H21N5O4 B14975698 ethyl [1-methyl-8-(4-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate

ethyl [1-methyl-8-(4-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate

Cat. No.: B14975698
M. Wt: 383.4 g/mol
InChI Key: YRPMLADWIZNDGF-UHFFFAOYSA-N
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Description

Ethyl [1-methyl-8-(4-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate is a synthetic imidazo-purine derivative characterized by a complex heterocyclic core with a 4-methylphenyl substituent at position 8 and an ethyl ester group at position 3.

Properties

Molecular Formula

C19H21N5O4

Molecular Weight

383.4 g/mol

IUPAC Name

ethyl 2-[4-methyl-6-(4-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C19H21N5O4/c1-4-28-14(25)11-24-17(26)15-16(21(3)19(24)27)20-18-22(9-10-23(15)18)13-7-5-12(2)6-8-13/h5-8H,4,9-11H2,1-3H3

InChI Key

YRPMLADWIZNDGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)C)N(C1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [1-methyl-8-(4-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by purification steps to isolate the desired product. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl [1-methyl-8-(4-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Ethyl [1-methyl-8-(4-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of ethyl [1-methyl-8-(4-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies on the molecular targets and pathways are essential to fully understand the compound’s mechanism of action.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Para- vs. Ortho-Methylphenyl Groups : The 4-methylphenyl group in the target compound likely enhances metabolic stability compared to the 2-methylphenyl analog () due to reduced steric hindrance and optimized electronic effects. Para-substituted aryl groups often improve lipophilicity (logP) and membrane permeability compared to unsubstituted phenyl () .
  • However, methyl esters may exhibit faster hydrolysis to active metabolites .

Key Structural Variations

Position 8 Substituents :

  • 4-Methylphenyl (Target) : Optimizes steric and electronic profiles for receptor binding.
  • 2-Methylphenyl () : May introduce steric clashes in binding pockets.
  • Phenyl () : Lacks methyl group, reducing lipophilicity and metabolic stability.

Ester Functionalization :

  • Ethyl esters enhance lipophilicity, favoring blood-brain barrier penetration.
  • Methyl esters improve aqueous solubility, aiding in formulation .

Research Implications and Gaps

  • Biological Screening : The target compound’s 4-methylphenyl group warrants evaluation for A₃ receptor affinity and selectivity using radioligand assays (as in ) .
  • Metabolic Studies : Comparative pharmacokinetic analyses of ethyl vs. methyl esters are needed to assess hydrolysis rates and metabolite formation.
  • Synthetic Optimization : Para-substituted analogs may require tailored purification methods due to increased hydrophobicity .

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